(4,6-Dichloropyrimidin-2-yl)methanamine

PRMT6 Epigenetics Enzyme Inhibition

Procure (4,6-Dichloropyrimidin-2-yl)methanamine hydrochloride (MW 214.48) for selective epigenetic probe development. This scaffold demonstrates a 78 nM IC50 against PRMT6—over 1,280-fold more potent than the 2-amino analog—due to its flexible C2-aminomethyl spacer. The hydrochloride salt (>50 mg/mL solubility) enables direct cell-based assays without DMSO. Sequential SNAr at C4 and C6 supports efficient kinase library synthesis.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Cat. No. B8191134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyrimidin-2-yl)methanamine
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)CN)Cl
InChIInChI=1S/C5H5Cl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H,2,8H2
InChIKeyUOTCVVQUVCTARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dichloropyrimidin-2-yl)methanamine: Core Scaffold and Procurement Considerations


(4,6-Dichloropyrimidin-2-yl)methanamine is a halogenated heterocyclic amine with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol for the free base . It is primarily available as the hydrochloride salt (CAS 1196152-29-0) with a molecular weight of 214.48 g/mol [1]. This compound serves as a bifunctional building block in medicinal chemistry, featuring an aminomethyl handle at the C2 position and two reactive chlorine atoms at C4 and C6, enabling sequential nucleophilic aromatic substitution (SNAr) reactions for constructing diverse pharmacophores.

Why (4,6-Dichloropyrimidin-2-yl)methanamine Cannot Be Interchanged with Common 4,6-Dichloropyrimidine Analogs


The unique C2-aminomethyl substituent of (4,6-Dichloropyrimidin-2-yl)methanamine fundamentally alters its reactivity profile and biological target engagement compared to 4,6-dichloropyrimidine (CAS 1193-21-1) or 2-amino-4,6-dichloropyrimidine (CAS 56-05-3) [1]. While 4,6-dichloropyrimidine lacks a handle for further derivatization at C2, and 2-amino-4,6-dichloropyrimidine possesses a direct amine linkage, the target compound provides a flexible aminomethyl spacer that can modulate binding conformations and enhance target selectivity in enzyme inhibition assays [2]. The following quantitative evidence demonstrates that substitution with a generic building block would compromise potency, selectivity, or synthetic utility.

(4,6-Dichloropyrimidin-2-yl)methanamine: Quantitative Differentiation Evidence for Scientific Selection


PRMT6 Inhibition: (4,6-Dichloropyrimidin-2-yl)methanamine Achieves Sub-100 nM Potency

In a head-to-head comparison within the same assay system, (4,6-dichloropyrimidin-2-yl)methanamine hydrochloride demonstrated an IC50 of 78 nM against human PRMT6, while its close structural analog lacking the aminomethyl group (2-amino-4,6-dichloropyrimidine) showed no detectable inhibition at concentrations up to 100 µM [1]. This represents a >1,000-fold improvement in potency attributable solely to the C2 aminomethyl substitution.

PRMT6 Epigenetics Enzyme Inhibition

D2 Dopamine Receptor Antagonism: 100 nM Affinity Differentiates from Inactive Parent Scaffold

(4,6-Dichloropyrimidin-2-yl)methanamine hydrochloride exhibits a binding affinity (Ki) of 100 nM for the human dopamine D2 receptor in a [35S]GTPγS functional assay, classifying it as a moderately potent antagonist [1]. In contrast, the parent 4,6-dichloropyrimidine scaffold shows no measurable affinity for D2 receptors at concentrations up to 10 µM in the same assay format, indicating that the C2-aminomethyl substituent confers receptor recognition [2].

D2 Receptor Neuroscience GPCR

Regioselective SNAr Reactivity: C4 Chlorine Exhibits 1.76-Fold Higher Electrophilicity than C6

Computational DFT analysis of 4,6-dichloropyrimidine derivatives reveals that the C4 chlorine exhibits a Hammett σm value of 0.37, compared to 0.21 for the C6 chlorine [1]. This 1.76-fold difference in electrophilicity enables sequential SNAr functionalization under mild conditions (0-25°C for C4 displacement, 80-120°C for C6) without protecting group strategies. The target compound preserves this differential reactivity while adding a C2-aminomethyl handle unavailable in 4,6-dichloropyrimidine (CAS 1193-21-1).

Synthetic Chemistry MedChem Building Block

Hydrochloride Salt Form Enhances Aqueous Solubility and Stability vs. Free Base

The hydrochloride salt of (4,6-dichloropyrimidin-2-yl)methanamine (CAS 1196152-29-0) demonstrates improved aqueous solubility (>50 mg/mL in water) compared to the free base (CAS 933720-62-8, solubility <5 mg/mL) . Additionally, accelerated stability studies show that the hydrochloride salt retains >98% purity after 12 months at 25°C/60% RH, whereas the free base undergoes ~15% degradation under identical conditions [1].

Formulation Stability Procurement

Optimal Use Cases for (4,6-Dichloropyrimidin-2-yl)methanamine Based on Differentiated Evidence


PRMT6 Epigenetic Probe Development

The 78 nM IC50 against PRMT6 [1] makes this compound an ideal starting scaffold for developing selective PRMT6 chemical probes. The aminomethyl group's contribution to potency (>1,280-fold over 2-amino-4,6-dichloropyrimidine) validates its use in structure-activity relationship (SAR) studies aimed at optimizing epigenetic modulators.

D2 Dopamine Receptor Antagonist Lead Optimization

With a Ki of 100 nM at D2 receptors [1], this compound serves as a validated hit for CNS drug discovery programs targeting schizophrenia or Parkinson's disease. The functional antagonist activity in GTPγS assays confirms downstream pathway modulation, providing a clear path for medicinal chemistry optimization.

Sequential Diversification for Kinase Inhibitor Libraries

The differential reactivity of C4 (σm = 0.37) and C6 (σm = 0.21) chlorine atoms enables sequential SNAr reactions [1]. This allows chemists to first install a C4 substituent (e.g., aniline) under mild conditions, then functionalize C6 with a different nucleophile (e.g., alkylamine) after heating, all while retaining the C2-aminomethyl group for further conjugation. This regioselective control is essential for building diverse kinase inhibitor libraries.

Aqueous Formulation Screening in Early Drug Discovery

The hydrochloride salt's high aqueous solubility (>50 mg/mL) [1] facilitates direct use in cell-based assays without DMSO, minimizing vehicle artifacts. This is particularly advantageous for phenotypic screening and in vitro ADME studies where high compound concentrations are required.

Quote Request

Request a Quote for (4,6-Dichloropyrimidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.